1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
Description
1,5-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine hydrochloride is a pyrazole-based amine salt characterized by two methyl groups at positions 1 and 5 of the pyrazole core.
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-6-10(13-15(8)3)11-7-9-4-5-14(2)12-9;/h4-6H,7H2,1-3H3,(H,11,13);1H |
InChI Key |
IPQMBWAKQBLAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methylpyrazole-3-amine Derivatives
The 1-methylpyrazole-3-amine moiety is synthesized via condensation reactions between hydrazines and β-keto esters. For example, diethyl oxalate reacts with acetone in the presence of sodium ethoxide to form a diketone intermediate, which cyclizes with methylhydrazine to yield ethyl 1-methylpyrazole-3-carboxylate. Subsequent hydrolysis and decarboxylation generate the free amine. Patent CN112279812A demonstrates this pathway with a 78% yield by maintaining temperatures below 15°C during methylhydrazine addition.
Preparation of 1,5-Dimethylpyrazol-3-amine
The 1,5-dimethylpyrazole subunit is synthesized via alkylation of pyrazol-3-amine. U.S. Patent 9,102,655 describes the alkylation of 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-amine with ethylating agents under acidic conditions. However, scaling this step introduces challenges due to oiling during pH adjustments, necessitating strict control of residual tetrahydrofuran (THF) to <1 wt%.
Hydrochloride Salt Formation and Crystallization
The free amine is converted to its hydrochloride salt via pH-controlled crystallization. U.S. Patent 20200071290 details a reactive crystallization process where:
- The amine is dissolved in aqueous HCl (pH 0–1)
- NaOH is added gradually to raise pH to 8–10
- Crystallization initiates at pH 2.7–3.5
Critical factors include:
- Residual solvent control : THF >2 wt% induces oiling, reducing yield to <85%
- Temperature gradient : Cooling from 50°C to 5°C at 10°C/hr improves crystal habit
- Seeding : 0.1–0.5% seed loading prevents metastable polymorphs
Process Optimization and Scalability Challenges
Purification Efficiency
Chromatography remains impractical for industrial-scale production. Patent CN112279812A demonstrates vacuum distillation as a viable alternative, achieving 95% purity with:
| Distillation Parameter | Value |
|---|---|
| Pressure | 5–10 mmHg |
| Temperature | 120–130°C |
| Reflux Ratio | 3:1 |
Hazard Mitigation
The replacement of n-butyllithium with safer bases (e.g., LDA) in bromination steps reduces flammability risks. Additionally, continuous flow reactors minimize exposure to toxic intermediates during methylene bridge formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Mannich Reaction | 58 | 88 | Limited |
| Nucleophilic Substitution | 72 | 95 | High |
| Reductive Amination | 65 | 92 | Moderate |
The nucleophilic substitution route offers the best balance of yield and scalability, though it requires careful control of DMF solvent levels to prevent dimethylamine byproducts.
Chemical Reactions Analysis
1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains, warranting further pharmacological exploration.
- Antiviral Effects : The compound may interact with viral components, inhibiting their replication and spread.
- Anticancer Activity : The pyrazole moiety is recognized for its anticancer properties, with studies showing significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the efficacy of 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride in various therapeutic contexts:
- Anticancer Efficacy :
- Antimicrobial Activity :
-
Pharmacological Studies :
- Interaction studies focused on the compound's binding affinity to various biological targets, revealing insights into its pharmacological potential .
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can exhibit various biological activities, including enzyme inhibition and receptor modulation . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound (Hydrochloride) | C₁₀H₁₄N₆·HCl | ~225 (base) + 36.5 (HCl) | 1,5-dimethylpyrazole; (1-methylpyrazolyl)methyl |
| 1,5-Dimethyl-N-[(1-propylpyrazol-5-yl)methyl] analog | C₁₂H₁₉N₅ | 233.31 | 1-propylpyrazole |
| 4-Chloro-1-[(1,5-dimethylpyrazol-4-yl)methyl] analog | C₉H₁₂ClN₆ | 242.68 | 4-chloropyrazole |
Physicochemical Properties
- Solubility: The hydrochloride form of the target compound likely exhibits higher aqueous solubility than its free base or non-salt analogs (e.g., the propyl-substituted derivative in lacks solubility data).
- Thermal Stability : Intermediate pyrazole derivatives in related syntheses show melting points around 199–201°C, suggesting moderate thermal stability for the class .
Biological Activity
1,5-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a synthetic compound belonging to the pyrazole class, characterized by its unique structure featuring two methyl groups on the pyrazole ring and a methylpyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its interactions with various molecular targets.
- Molecular Formula : C10H16ClN5
- Molecular Weight : 241.72 g/mol
- Structure : The compound consists of a pyrazole ring with methyl substitutions and an amine functional group, contributing to its distinctive chemical properties.
Biological Activities
Research has indicated that 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride exhibits significant biological activities, including:
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial and antiviral properties. Its mechanism of action may involve the modulation of enzyme activity or receptor functions, which could lead to therapeutic effects in various disease models .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notable findings include:
- Cytotoxicity against MCF7 and NCI-H460 : Exhibited growth inhibition with IC50 values of 3.79 µM and 12.50 µM respectively .
- Mechanism of Action : The interaction studies indicate that it may influence signaling pathways relevant to cancer progression and survival.
Comparative Analysis with Similar Compounds
To understand the specific biological profile of 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride, it is useful to compare it with structurally similar compounds. The following table summarizes some key comparisons:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains cyclopropyl group | Anticancer activity (IC50 = 4.25 µM) |
| Compound B | Varies in substitution at different positions | Antimicrobial activity (MIC = 15 µg/mL) |
| Compound C | Contains amino group instead of methyl | Cytotoxicity against HepG2 (IC50 = 2.5 µM) |
This comparative analysis highlights how variations in substituents can significantly impact the pharmacological profiles of pyrazole derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, including the compound :
- Anticancer Activity : A study by Bouabdallah et al. reported significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Mechanistic Insights : Research indicates that the compound may inhibit specific kinases involved in cell cycle regulation, thus promoting apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
